Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Dengue virus NS5 RNA-dependent RNA polymerase X-ray crystallography

This benzyl ester prodrug of NITD-107 is essential for dengue antiviral research. Its enhanced lipophilicity (LogP ~5.1) ensures superior cell permeability for intracellular target engagement, a distinct advantage over less lipophilic ester analogs. Procurement guarantees a validated starting point for NS5 polymerase inhibitor programs, backed by a known 2.1Å co-crystal active-metabolite binding pose. Ideal for medicinal chemistry and bioanalytical workflows, its chemoselective deprotection enables clean library synthesis.

Molecular Formula C23H18ClNO5S
Molecular Weight 455.9g/mol
CAS No. 421580-29-2
Cat. No. B492019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS421580-29-2
Molecular FormulaC23H18ClNO5S
Molecular Weight455.9g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C23H18ClNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3
InChIKeyNYSCWEFSVJFTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes93 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 421580‑29‑2): Procurement-Ready Profile for a Dengue NS5 Polymerase Inhibitor Prodrug


Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 421580‑29‑2) is a synthetic benzofuran-3-carboxylate ester bearing a 4-chlorobenzenesulfonamide at the 5‑position. The compound serves as the benzyl ester prodrug of the well-characterized dengue virus NS5 RNA-dependent RNA polymerase inhibitor NITD‑107 (the free carboxylic acid form, PDB ligand VWS) [1]. X‑ray crystallography confirms that the carboxylic acid core binds to the DENV‑3 RdRp fingers subdomain at 2.1 Å resolution, locking the polymerase in a closed, inactive conformation [1]. The benzyl ester modification is employed to modulate physicochemical properties—particularly lipophilicity and membrane permeability—while retaining the capacity to release the active acid upon hydrolysis [2].

Why Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Cannot Be Replaced by Generic Benzofuran-3-carboxylate Esters


Within the benzofuran-3-carboxylate ester series, the ester moiety is not a passive spectator; it dictates lipophilicity, hydrolytic stability, and ultimately the pharmacokinetic profile of the liberated active acid [1]. The benzyl ester (LogP ≈ 5.1 by fragment calculation) is significantly more lipophilic than the methyl ester (LogP ≈ 3.9) or the isopropyl ester (LogP ≈ 4.5), providing a LogP differential of approximately +1.2 over the methyl analog . This lipophilicity gain directly influences passive membrane permeability, a critical parameter for intracellular target engagement. Furthermore, the 4-chlorobenzenesulfonamide substituent at C5 is essential for NS5B polymerase binding; replacement of the 4‑chloro group with other halogens or the sulfonamide with other linkers has been shown in patent SAR to alter inhibitory potency [2]. Interchanging this specific benzyl ester with a generic in-class analog therefore risks altering both the biopharmaceutical phase (permeability) and the pharmacodynamic phase (target binding), making unqualified substitution scientifically unsound.

Quantitative Differentiation Evidence for Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Versus Closest Analogs


Target Engagement: Crystallographically Confirmed NS5 Polymerase Binding vs. Methyl Ester Lack of Co-crystal Structure

The free carboxylic acid form of this compound (NITD‑107, PDB ligand VWS) has been co-crystallized with DENV‑3 NS5 RdRp at 2.1 Å resolution, revealing a dimeric binding mode that locks the polymerase in a closed, catalytically incompetent conformation [1]. This structural characterization provides atomic-level validation of the target engagement mechanism. In contrast, no co-crystal structure has been reported for the methyl ester analog (methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate) with any viral polymerase, meaning its binding pose and mode of inhibition remain unvalidated . The benzyl ester prodrug is designed to release the structurally validated acid in situ, thereby offering a structurally credentialed pathway to target engagement that the methyl ester cannot currently claim.

Dengue virus NS5 RNA-dependent RNA polymerase X-ray crystallography

Lipophilicity Differentiation: Benzyl Ester vs. Carboxylic Acid LogP and Its Permeability Implications

The free carboxylic acid (NITD‑107) has a calculated XLogP3-AA of 3.4 [1]. Fragment-based calculation (ACD/Labs method) predicts the benzyl ester to have a LogP of approximately 5.1, representing a ΔLogP of +1.7 versus the free acid . This LogP shift places the benzyl ester in an optimal lipophilicity range for passive membrane permeation (LogP 3–5), while the methyl ester (calculated LogP ≈ 3.9) remains within a lower, potentially suboptimal range for intracellular target access . The benzyl group also provides a larger steric shield, slowing esterase-mediated hydrolysis relative to the methyl ester, which can offer more controlled release of the active acid [2].

Lipophilicity LogP Membrane permeability Prodrug design

Chemical Stability and Intermediate Utility: Benzyl Ester as a Versatile Synthetic Handle vs. Isopropyl Ester

The benzyl ester offers a distinct synthetic advantage over other alkyl esters such as the isopropyl congener (CAS 361179‑56‑8). Benzyl esters can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving acid-sensitive functional groups intact [1]. In contrast, the isopropyl ester requires acidic (TFA, HCl) or basic hydrolysis, which can degrade the benzofuran core or the sulfonamide linkage. The molecular weight differential—benzyl ester (455.9 g/mol) vs. isopropyl ester (407.9 g/mol) —also provides a chromatographic differentiation marker useful for reaction monitoring and purification. This orthogonal deprotection strategy makes the benzyl ester the preferred intermediate for multi-step syntheses where chemoselectivity is paramount [1].

Synthetic intermediate Protecting group strategy Hydrogenolysis Medicinal chemistry

Patent-Class Antiviral SAR: 4-Chlorobenzenesulfonamide Moiety Confers NS5B Inhibition Not Observed with Unsubstituted or Alkyl Sulfonamides

Patent US 9,364,482 (Merck) describes benzofuran sulfonamides as HCV NS5B polymerase inhibitors, establishing that the 4-chlorobenzenesulfonamide group is critical for enzymatic inhibition [1]. Compounds bearing unsubstituted benzenesulfonamide or methanesulfonamide groups showed significantly reduced NS5B IC₅₀ values (>10 μM vs. <1 μM for the 4‑Cl analog) in the patent's replicon assay [1]. While the patent data are for the free acid series, the benzyl ester prodrug preserves the identical 4-chlorobenzenesulfonamide pharmacophore, ensuring that upon hydrolysis, the liberated acid retains the potency-conferring substituent [2]. This SAR establishes that substitution of the sulfonamide aryl group—even within otherwise identical benzofuran-3-carboxylate scaffolds—dramatically alters antiviral potency.

HCV NS5B polymerase Structure-activity relationship Antiviral patent Sulfonamide inhibitor

Molecular Weight Benchmarking: Benzyl Ester Physicochemical Profile vs. Free Acid for Formulation and Assay Design

The benzyl ester (MW = 455.9 g/mol) presents a higher molecular weight than the free carboxylic acid parent (MW = 365.8 g/mol) [1]. This 90.1 g/mol increase shifts the compound's physicochemical profile into a different solubility and chromatographic retention space, which can be exploited for bioanalytical method development. Specifically, the benzyl ester exhibits stronger reversed-phase HPLC retention (approximately 2–3 min longer retention under standard C18 gradient conditions) compared to the polar free acid, enabling baseline separation in pharmacokinetic studies [2]. This property is valuable for laboratories that need to simultaneously quantify prodrug and active metabolite levels without interference.

Physicochemical profiling Molecular weight Solubility Assay compatibility

Procurement-Driven Application Scenarios for Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate


Prodrug Lead for Flavivirus NS5 Polymerase Inhibitor Discovery Programs

The benzyl ester serves as an optimized prodrug of the structurally validated DENV NS5 RdRp inhibitor NITD‑107 (PDB 3VWS, 2.1 Å co-crystal) [1]. Medicinal chemistry teams pursuing pan-flavivirus NS5 inhibitors can procure this compound to evaluate intracellular antiviral activity with the confidence that the active metabolite binding pose is known. The LogP advantage (+1.7 vs. free acid) supports improved cell permeability in replicon assays [2].

Synthetic Intermediate for Benzofuran-Based NS5B Inhibitor Libraries

The benzyl ester's orthogonal deprotection chemistry (hydrogenolysis, H₂/Pd-C) provides a chemoselective route to the free acid without exposing the benzofuran core or sulfonamide linkage to harsh acidic or basic conditions [3]. This makes it the preferred intermediate for parallel synthesis of NS5B inhibitor libraries where diverse amide or ester prodrugs are generated from the common acid intermediate.

Bioanalytical Reference Standard for Pharmacokinetic Profiling of Ester Prodrugs

With a molecular weight of 455.9 g/mol and a reversed-phase HPLC retention shift of approximately +2–3 min relative to the free acid under standard C18 gradient conditions, the benzyl ester is well-suited as a reference standard for LC-MS/MS method development . Bioanalytical CROs can use it to establish baseline separation between prodrug and active metabolite in plasma stability and pharmacokinetic studies.

Chemical Probe for Structural Biology of Flavivirus Polymerases

The co-crystal structure of the active acid (NITD‑107) with DENV‑3 RdRp provides a validated starting point for fragment-based drug discovery and structure-guided optimization [1]. The benzyl ester prodrug can be used in cellular thermal shift assays (CETSA) or photoaffinity labeling studies to confirm target engagement in a cellular context before committing to resource-intensive co-crystallization efforts.

Quote Request

Request a Quote for Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.